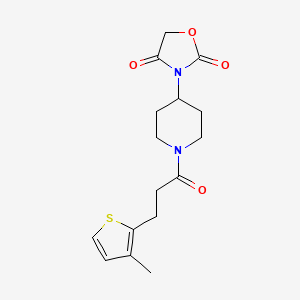
3-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione, also known as MTDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Antimicrobial Activities
Research on compounds structurally related to 3-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione has shown promising antimicrobial properties. For instance, the synthesis of new compounds within the thiazolidine-2,4-dione class has demonstrated significant antibacterial and antifungal activities. These compounds have been compared with commercially available antibiotics and antifungal agents, indicating their potential as novel antimicrobial agents (Prakash et al., 2010).
Electrooxidative Cyclization Applications
The electrooxidative cyclization of hydroxyamino compounds possessing a benzyl group has led to the synthesis of novel 2-aryl-1,3-oxazinane and 2-aryl-1,3-oxazolidine derivatives. This method highlights the utility of electrooxidative techniques in creating cyclic compounds with potential applications in various fields of chemistry and pharmacology (Okimoto et al., 2012).
Antifungal Compound Development
A novel antifungal compound from the 1,2,4-triazole class exhibited potential antifungal activity. Its pharmacologically relevant physicochemical properties were determined, revealing insights into its solubility, thermodynamics, and partitioning processes in biologically relevant solvents. This research aids in understanding the drug's behavior in biological systems, suggesting its utility in developing antifungal therapies (Volkova et al., 2020).
properties
IUPAC Name |
3-[1-[3-(3-methylthiophen-2-yl)propanoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-11-6-9-23-13(11)2-3-14(19)17-7-4-12(5-8-17)18-15(20)10-22-16(18)21/h6,9,12H,2-5,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIVGFNJOYBHSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N2CCC(CC2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide](/img/structure/B2819522.png)
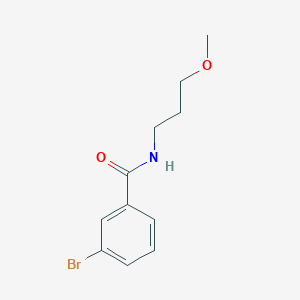
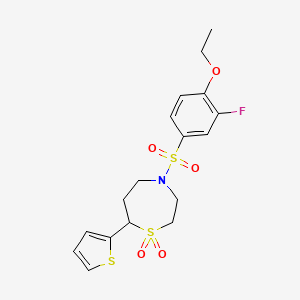

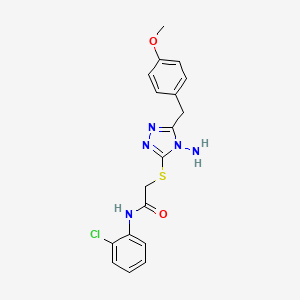
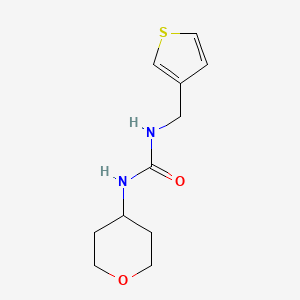
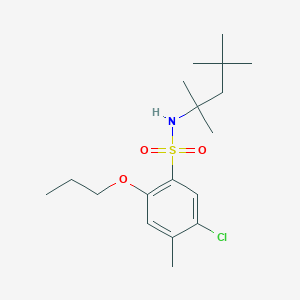
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1H-indole-5-carboxamide](/img/structure/B2819534.png)
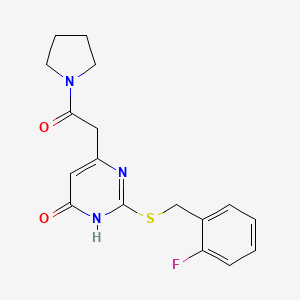
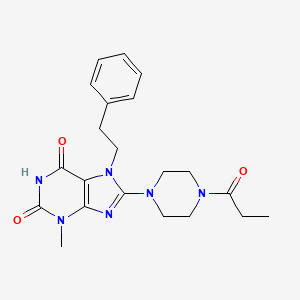
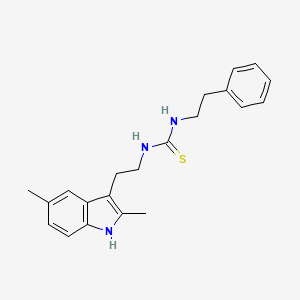
![4-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1,2,3-triazol-1-yl]-piperidine](/img/structure/B2819541.png)

